2-Hydrazino-adenosine

Übersicht

Beschreibung

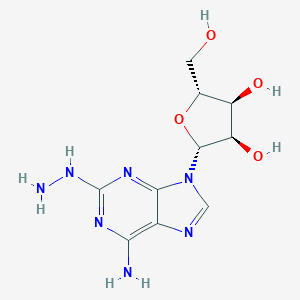

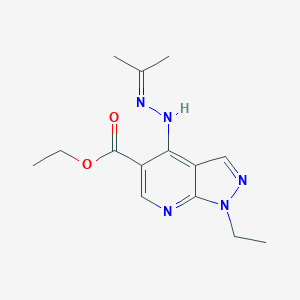

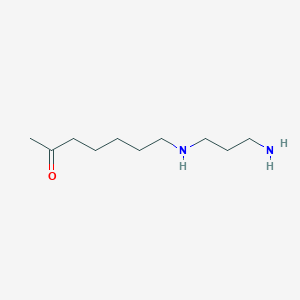

2-Hydrazino-adenosine is a useful synthetic intermediate in making potent and selective coronary vasodilators . It has a molecular weight of 297.27 and a molecular formula of C10H15N7O4 .

Molecular Structure Analysis

The 2-Hydrazino-adenosine molecule contains a total of 38 bonds. There are 23 non-H bond(s), 10 multiple bond(s), 3 rotatable bond(s), 10 aromatic bond(s), 2 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 primary amine(s) (aromatic), 1 N hydrazine(s), 3 hydroxyl group(s), 1 primary alcohol(s), and 2 secondary alcohol(s) .

Wissenschaftliche Forschungsanwendungen

A2A Adenosine Receptor Agonist

“2-hydrazinoadenosine” compounds have been found to have A2A adenosine receptor agonistic activity . This means that these compounds can bind to A2A adenosine receptors and activate them, which can have various effects on the body.

Pharmaceutical Compositions

These compounds are included in pharmaceutical compositions . This suggests that they could be used in the formulation of drugs for treating various conditions.

Medicinal Applications

The compounds and compositions containing “2-hydrazinoadenosine” can serve as medicaments . This indicates that they could be used as drugs or in the preparation of drugs.

Wirkmechanismus

Target of Action

2-Hydrazinoadenosine is a nucleoside derivative-2-modified purine nucleoside It is known that adenosine, a related compound, acts on adenosine receptors a1 and a2 .

Mode of Action

Adenosine, a structurally similar compound, reduces conduction time in the atrioventricular node of the heart by inducing potassium efflux and inhibiting calcium influx through channels in nerve cells . This leads to hyperpolarization and an increased threshold for calcium-dependent action potentials .

Biochemical Pathways

Adenosine is involved in numerous enzyme-catalyzed redox reactions that are critical in several intermediary biochemical pathways .

Pharmacokinetics

It is known that reg, a 2-[n-1-(4-n-methylcarboxamidopyrazolyl)] adenosine derivative, is prepared by condensing ethoxycarbonylmalondialdehyde with 2-hydrazinoadenosine in a 1:1 mixture of ethanoic acid and methanol .

Result of Action

It is known that 2-hydrazinoadenosine is a useful synthetic intermediate for making potent and selective coronary vasodilators .

Action Environment

It is known that the compound should be stored sealed in dry conditions at 2-8°c .

Safety and Hazards

Zukünftige Richtungen

Adenosine receptors have been found to play a homeostatic role in suppressed and regenerating hematopoiesis . Selective activation of adenosine A3 receptors has been found to act curatively under conditions of drug- and radiation-induced myelosuppression . This suggests potential future directions for research into 2-Hydrazino-adenosine and related compounds.

Eigenschaften

IUPAC Name |

(2R,3R,4S,5R)-2-(6-amino-2-hydrazinylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N7O4/c11-7-4-8(15-10(14-7)16-12)17(2-13-4)9-6(20)5(19)3(1-18)21-9/h2-3,5-6,9,18-20H,1,12H2,(H3,11,14,15,16)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAYFDGKAUSOEIS-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)NN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00438687 | |

| Record name | 2-Hydrazino-adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydrazino-adenosine | |

CAS RN |

15763-11-8 | |

| Record name | 2-Hydrazino-adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydrazino-adenosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Hydrazinyladenosine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NU7J2K7WZV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-Hydrazino adenosine interact with adenosine receptors and what are the downstream effects?

A1: 2-Hydrazino adenosine and its derivatives act as agonists at adenosine receptors, particularly demonstrating selectivity for A2 receptors over A1 receptors [, ]. Stimulation of A2 receptors in the coronary arteries leads to vasodilation, increasing blood flow [, ]. This selectivity for A2 receptors makes them potentially valuable for treating conditions like coronary artery disease.

Q2: What is the structure-activity relationship (SAR) of 2-Hydrazino adenosine derivatives and how do structural modifications impact their activity?

A2: Research has shown that the length and nature of the substituent at the 2-hydrazino group significantly influence the coronary vasodilatory activity of 2-Hydrazino adenosine derivatives [, ].

- Alkyl Chain Length: Increasing the length of the alkyl chain in 2-(N'-alkylidenehydrazino)adenosines generally increased coronary vasodilatory potency up to a certain point []. For example, the n-pentylidene (8) and isopentylidene (18) analogs exhibited the highest potency with EC50s in the nanomolar range [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

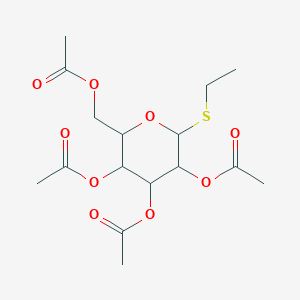

![[(2R,3S,4R,5R,6S)-5-Acetamido-3,4-diacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate](/img/structure/B43748.png)